molecular formula C21H19NO7 B3485184 [4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

[4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

Cat. No.: B3485184
M. Wt: 397.4 g/mol
InChI Key: GUDFGQPCMXVXFG-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate is a complex organic compound featuring an oxazole ring fused with a phenyl group and substituted with a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde and 3,4,5-trimethoxyacetophenone under both acid- and base-catalyzed conditions . The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the oxazole ring can yield dihydro-oxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

Biologically, this compound has shown promise in inhibiting the growth of cancer cells. Studies have demonstrated its cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development .

Medicine

In medicine, the compound’s anti-inflammatory and antibacterial properties are of particular interest. It has been investigated for its potential to treat inflammatory diseases and bacterial infections .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity. Its derivatives are also explored for use in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate involves its interaction with specific molecular targets. The compound acts as a Michael acceptor, interacting with cysteine residues in proteins, leading to the inhibition of key enzymes involved in cancer cell proliferation and inflammation . This interaction disrupts cellular pathways, ultimately leading to cell death or reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate apart is its unique combination of an oxazole ring with a trimethoxyphenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-12(23)28-15-7-5-13(6-8-15)9-16-21(24)29-20(22-16)14-10-17(25-2)19(27-4)18(11-14)26-3/h5-11H,1-4H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDFGQPCMXVXFG-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate
Reactant of Route 4
Reactant of Route 4
[4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate
Reactant of Route 5
Reactant of Route 5
[4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate
Reactant of Route 6
Reactant of Route 6
[4-[(Z)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.